molecular formula C14H11FN2O B13666296 8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13666296
M. Wt: 242.25 g/mol
InChI Key: RRQDUTJRZVNXKH-UHFFFAOYSA-N
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Description

8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This class of compounds is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants under microwave irradiation, which accelerates the reaction and provides high yields.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar methods, with optimizations for large-scale reactions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
  • 6-(Trifluoromethyl)imidazo[1,2-a]pyridine

Uniqueness

8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the fluoro group, which can enhance its biological activity and chemical stability compared to similar compounds.

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

8-fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2O/c1-18-11-6-4-10(5-7-11)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3

InChI Key

RRQDUTJRZVNXKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)F

Origin of Product

United States

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